molecular formula C20H22N2O4 B14956459 N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B14956459
M. Wt: 354.4 g/mol
InChI Key: KUHPZPULDOPTNF-UHFFFAOYSA-N
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Description

“N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide” is a synthetic organic compound that features both benzyl and indole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide” typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the indole nitrogen.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the benzyl-indole intermediate with an acylating agent such as acetic anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide” could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with indole moieties are often studied for their potential interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-2-(1H-indol-1-yl)acetamide: Lacks the methoxy group on the indole ring.

    N-(3,4-dimethoxybenzyl)-2-(7-hydroxy-1H-indol-1-yl)acetamide: Has a hydroxy group instead of a methoxy group on the indole ring.

Uniqueness

The presence of both methoxy groups on the benzyl and indole rings may confer unique chemical and biological properties to “N-(3,4-dimethoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide”, potentially enhancing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H22N2O4/c1-24-16-8-7-14(11-18(16)26-3)12-21-19(23)13-22-10-9-15-5-4-6-17(25-2)20(15)22/h4-11H,12-13H2,1-3H3,(H,21,23)

InChI Key

KUHPZPULDOPTNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C=CC3=C2C(=CC=C3)OC)OC

Origin of Product

United States

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